
2,3-ジフルオロ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェノール
概要
説明
Molecular Structure Analysis
The molecular structure of “2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is not explicitly provided in the searched resources .Chemical Reactions Analysis
The specific chemical reactions involving “2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” are not detailed in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” are not explicitly stated in the searched resources .科学的研究の応用
ホウ酸誘導体の合成
この化合物は重要なホウ酸誘導体です . それは2段階の置換反応によって得られます . ホウ酸誘導体は有機合成反応において重要です .
炭素-炭素カップリング反応
この化合物のようなホウ酸ピナコールエステル化合物は、重要な反応中間体です。 それらは炭素-炭素カップリングおよび炭素ヘテロカップリング反応に多くの用途があります .
ホウ素中性子捕捉療法
これらの化合物はホウ素中性子捕捉療法で広く使用されています . これは、ホウ素含有化合物を腫瘍に導入し、その後中性子で照射する放射線療法の一種です .
薬物輸送ポリマー
それらは癌治療におけるフィードバック制御薬物輸送ポリマーにも使用されています . これらのポリマーは薬物の放出を制御することができ、有効性を向上させ、副作用を軽減します .
酵素阻害剤
ホウ酸化合物はしばしば酵素阻害剤として使用されます . それらは酵素に結合して活性を低下させることができ、これは病気の治療に役立ちます .
抗癌剤
これらの化合物は抗癌剤の設計に使用できます . たとえば、ホウ酸化合物によって生成される酵素は、HCT116ヒト結腸癌細胞のアポトーシスにつながる可能性のある、非常に反応性の高い活性酸素種を持っていました .
蛍光プローブ
ホウ酸化合物は、過酸化水素、糖類、銅およびフッ素イオン、およびカテコールアミン物質を識別するための蛍光プローブとしても使用できます . これは、さまざまな研究および診断用途に役立ちます .
安定性研究
HOMOとLUMOの軌道間の計算された実質的なエネルギーギャップΔEは、計算されたコンホマーの高い化学的安定性を示しました . これは、同様の化合物の安定性を予測するのに役立ちます .
作用機序
Biochemical Pathways
The biochemical pathways affected by 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is currently unknown
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(15)9(16)6-7/h5-6,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXJGVHPGKWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163705 | |
| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220219-43-1 | |
| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220219-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dimethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1457059.png)



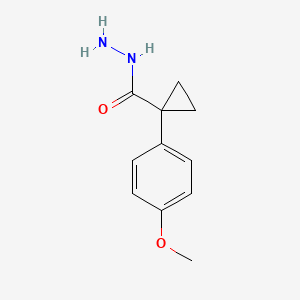
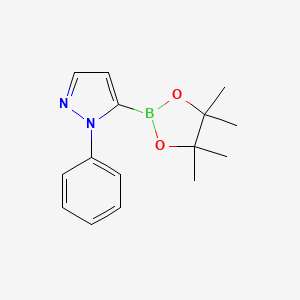
![3,3-Dimethyl-1H-pyrrolo[3,2-B]pyridin-2(3H)-one](/img/structure/B1457070.png)
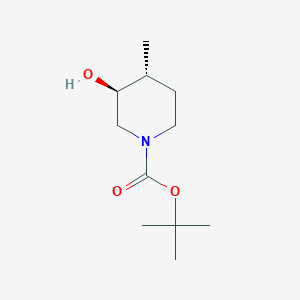
![2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1457072.png)

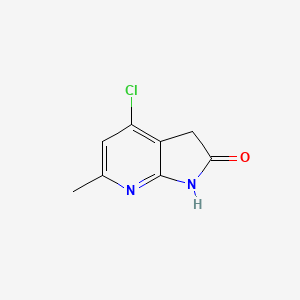
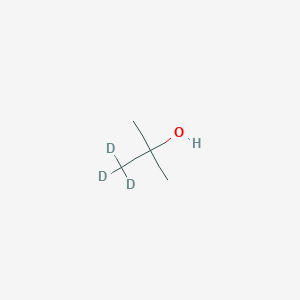
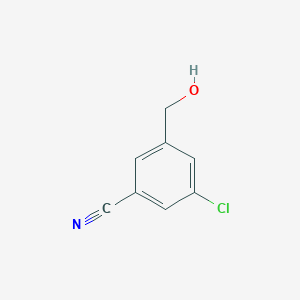
![2-[(2-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1457080.png)
